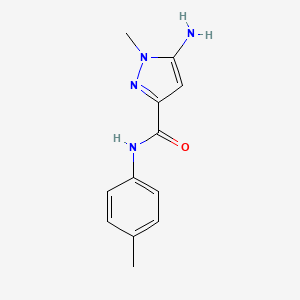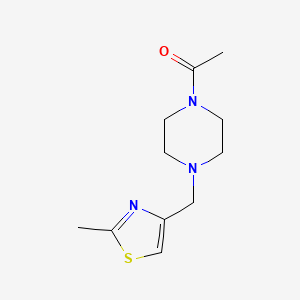![molecular formula C18H24N2O B2592792 1-(2-Benzyl-2,8-diazaspiro[4.5]decan-8-yl)prop-2-en-1-one CAS No. 2188734-05-4](/img/structure/B2592792.png)
1-(2-Benzyl-2,8-diazaspiro[4.5]decan-8-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Benzyl-2,8-diazaspiro[4.5]decan-8-yl)prop-2-en-1-one is a synthetic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the diazaspirodecane family, known for their unique spirocyclic structures which contribute to their biological activity. The compound has shown potential as a kinase inhibitor, particularly targeting receptor-interacting protein kinase 1 (RIPK1), making it a promising candidate for therapeutic applications in inflammatory diseases and cancer .
Preparation Methods
The synthesis of 1-(2-Benzyl-2,8-diazaspiro[4.5]decan-8-yl)prop-2-en-1-one involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 2,8-diazaspiro[4.5]decan-1-one with benzyl bromide under basic conditions to introduce the benzyl group. This is followed by the reaction with propargyl bromide to form the prop-2-en-1-one moiety. The reaction conditions typically involve the use of an inert atmosphere and a suitable solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.
Chemical Reactions Analysis
1-(2-Benzyl-2,8-diazaspiro[4.5]decan-8-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4), resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or prop-2-en-1-one moieties, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu), leading to various substituted derivatives
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate would yield carboxylic acids, while reduction with LiAlH4 would produce alcohols.
Scientific Research Applications
1-(2-Benzyl-2,8-diazaspiro[4
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of new spirocyclic compounds with potential biological activity.
Biology: It has been used in studies investigating the mechanisms of necroptosis, a form of programmed cell death, due to its ability to inhibit RIPK1 kinase activity
Medicine: The compound shows promise as a therapeutic agent for treating inflammatory diseases and cancer metastasis by inhibiting necroptosis pathways
Mechanism of Action
The primary mechanism of action for 1-(2-Benzyl-2,8-diazaspiro[4.5]decan-8-yl)prop-2-en-1-one involves the inhibition of RIPK1 kinase activity. RIPK1 is a key regulator of necroptosis, and its inhibition can block the activation of necroptosis pathways, thereby reducing inflammation and cell death. The compound binds to the kinase domain of RIPK1, preventing its phosphorylation and subsequent activation .
Comparison with Similar Compounds
1-(2-Benzyl-2,8-diazaspiro[4.5]decan-8-yl)prop-2-en-1-one can be compared with other similar compounds such as:
2,8-Diazaspiro[4.5]decan-1-one derivatives: These compounds share the spirocyclic core structure and have been studied for their kinase inhibitory activity
TYK2/JAK1 inhibitors: Compounds like 14l and its derivatives have shown selective inhibition of TYK2 and JAK1 kinases, similar to the inhibition of RIPK1 by this compound
The uniqueness of this compound lies in its specific inhibition of RIPK1, making it a valuable tool for studying necroptosis and developing new therapeutic agents for inflammatory diseases and cancer .
Properties
IUPAC Name |
1-(2-benzyl-2,8-diazaspiro[4.5]decan-8-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O/c1-2-17(21)20-12-9-18(10-13-20)8-11-19(15-18)14-16-6-4-3-5-7-16/h2-7H,1,8-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUXZNEKOXINDJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC2(CC1)CCN(C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-methyl 3-allyl-2-((5,6-dihydro-1,4-dioxine-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2592710.png)





![2-(4-ethoxyphenyl)-7-methoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2592722.png)

![Tert-butyl 4-[(azetidin-3-yl)(hydroxy)methyl]piperidine-1-carboxylate hydrochloride](/img/structure/B2592727.png)
![2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2592728.png)
![1,3-Bis[4-(tert-butyl)phenyl]-2,2-Bis[(S)-4-phenyl-4,5-dihydro-2-oxazolyl]propane](/img/structure/B2592729.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide](/img/structure/B2592730.png)
![1-(4-((4-(5-methyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)phenyl)ethanone](/img/structure/B2592731.png)
